molecular formula C18H19ClN2O2 B2995564 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1428371-10-1

2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2995564
CAS RN: 1428371-10-1
M. Wt: 330.81
InChI Key: ONZRTVSFILWRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has been recently synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on the microwave-assisted synthesis of compounds involving a piperidin-1-yl group, highlighting the antibacterial potential of these compounds. While the exact compound was not directly mentioned, the research on similar structures such as 1-(4-(piperidin-1-yl) phenyl) ethanone suggests a methodological approach that could be applied to the synthesis and exploration of antibacterial activities of related compounds, including 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-Bonding Patterns in Enaminones

Research into the hydrogen-bonding patterns of enaminones, specifically compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, sheds light on the structural and molecular interactions that could be relevant for designing new molecules with desired chemical properties. These insights into intra- and intermolecular hydrogen bonding could inform the development of compounds with improved stability or reactivity for various scientific applications (Balderson, Fernandes, Michael, & Perry, 2007).

Interaction with CB1 Cannabinoid Receptor

The molecular interaction study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, although not the exact compound, indicates the potential of structurally similar compounds to engage with biological targets. This research could be foundational for developing new therapeutic agents that modulate CB1 receptor activity, suggesting a possible direction for the pharmacological exploration of 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-16-6-2-1-5-14(16)13-18(22)21-11-8-15(9-12-21)23-17-7-3-4-10-20-17/h1-7,10,15H,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZRTVSFILWRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.